4-bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid is a complex organic compound that features a bromine, cyano, and fluorine substituent on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: Utilized in the production of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: A halogenated derivative of benzoic acid used in similar applications.
2-Bromo-4-fluorobenzoic acid: Another halogenated benzoic acid with different substitution patterns.
Uniqueness
4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid is unique due to the presence of multiple functional groups, which provide a diverse range of chemical reactivity and potential applications. The combination of bromine, cyano, and fluorine substituents makes it particularly versatile in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
1545531-96-1 |
---|---|
Molecular Formula |
C14H7BrFNO2S |
Molecular Weight |
352.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.